O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester
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Description
O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C37H40BNO7 and its molecular weight is 621.5 g/mol. The purity is usually 95%.
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Biological Activity
O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine benzyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound's chemical formula is C30H40N3O6, and it features a complex structure that includes a dioxaborolane moiety and a tyrosine derivative. Its molecular weight is approximately 557.6535 g/mol. The presence of the benzyloxycarbonyl group enhances its stability and solubility in biological systems.
1. Enzyme Inhibition
Research indicates that the compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit calpain activity, which is crucial for various cellular functions including apoptosis and cell signaling .
2. Antioxidant Activity
The presence of the dioxaborolane group suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
3. Cell Proliferation
In vitro studies have shown that this compound can modulate cell proliferation. For example, it has been tested against various cancer cell lines and exhibited cytostatic effects by inducing cell cycle arrest .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Study 1: Calpain Inhibition
In a study investigating the effects of various inhibitors on calpain activity, this compound was found to significantly reduce calpain-mediated proteolysis in neuronal cells. This suggests its potential for neuroprotective applications .
Case Study 2: Antioxidant Effects
A comparative analysis of compounds with similar structures revealed that this compound exhibited superior antioxidant activity compared to traditional antioxidants like vitamin C. The mechanism was attributed to its ability to donate electrons and stabilize free radicals .
Case Study 3: Cancer Cell Proliferation
In vitro experiments on human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this was due to G0/G1 phase arrest and subsequent apoptosis induction .
Properties
IUPAC Name |
benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40BNO7/c1-36(2)37(3,4)46-38(45-36)31-22-30(20-21-33(31)42-24-27-14-8-5-9-15-27)23-32(34(40)43-25-28-16-10-6-11-17-28)39-35(41)44-26-29-18-12-7-13-19-29/h5-22,32H,23-26H2,1-4H3,(H,39,41)/t32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAWIVOAGIRNAE-YTTGMZPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40BNO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.